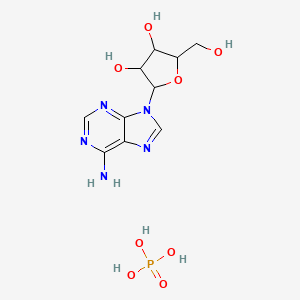

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid

Vue d'ensemble

Description

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base (adenine) attached to a ribose sugar and a phosphate group. It is a key component in many biological processes and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid typically involves the following steps:

Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules such as formamide and glycine.

Attachment of the Ribose Sugar: The ribose sugar is attached to the adenine base through a glycosidic bond. This step often involves the use of protecting groups to ensure the selective formation of the desired product.

Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to different analogs.

Substitution: Substitution reactions can occur at the purine base or the ribose sugar, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of the original compound, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Antiviral Activity

Vidarabine has been extensively studied for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism involves the inhibition of viral DNA synthesis, making it a crucial agent in treating viral infections.

Case Study: Herpes Simplex Virus Treatment

A study demonstrated that Vidarabine effectively reduced HSV replication in vitro, showing a dose-dependent response. Clinical trials have indicated its efficacy in treating severe HSV infections, particularly in immunocompromised patients.

Cancer Research

Recent studies have explored the potential of Vidarabine as an adjunct therapy in cancer treatment. Its ability to interfere with nucleic acid synthesis positions it as a candidate for combination therapies aimed at enhancing the efficacy of traditional chemotherapeutics.

Case Study: Combination Therapy with Chemotherapeutics

Research indicated that when combined with doxorubicin, Vidarabine significantly enhanced the cytotoxic effects against breast cancer cell lines, suggesting its role in improving treatment outcomes.

Molecular Biology Studies

Vidarabine serves as a valuable tool in molecular biology for studying nucleic acid interactions and enzyme kinetics. Its structural similarity to natural nucleosides allows researchers to investigate the mechanisms of nucleic acid metabolism.

Case Study: Nucleic Acid Metabolism

In experiments involving DNA polymerases, Vidarabine was used to elucidate the enzyme's substrate specificity and kinetics, providing insights into the fundamental processes of DNA replication.

Therapeutic Development

The ongoing development of Vidarabine derivatives aims to enhance its pharmacological properties while reducing toxicity. These derivatives are being investigated for their potential use in treating various diseases beyond viral infections.

Case Study: Derivative Synthesis

Research into modified forms of Vidarabine has shown promising results in increasing bioavailability and reducing side effects, paving the way for new therapeutic agents.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Treatment for HSV and VZV | Effective in reducing viral replication |

| Cancer Research | Adjunct therapy with chemotherapeutics | Enhanced cytotoxicity observed |

| Molecular Biology Studies | Investigating nucleic acid interactions | Insights into DNA polymerase kinetics |

| Therapeutic Development | Synthesis of derivatives | Improved bioavailability and reduced toxicity |

Mécanisme D'action

The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with specific molecular targets, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus affecting nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine Triphosphate (ATP): ATP is a similar compound with three phosphate groups instead of one.

Deoxyadenosine Monophosphate (dAMP): dAMP is similar but lacks the hydroxyl group on the ribose sugar.

Adenosine Monophosphate (AMP): AMP is similar but has a different structure in the ribose sugar.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol; phosphoric acid is unique due to its specific structure, which allows it to participate in various biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a crucial component in nucleic acid chemistry.

Activité Biologique

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a nucleoside analog, is a compound that exhibits significant biological activity, particularly in the fields of molecular biology and medicinal chemistry. This compound is structurally similar to natural nucleosides and is utilized in various research applications, including studies on DNA and RNA mechanisms, antiviral therapies, and anticancer treatments.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.24 g/mol

- CAS Number : 3228-71-5

- IUPAC Name : (2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

The biological activity of this compound primarily arises from its ability to mimic natural nucleosides. As a nucleoside analog, it can interfere with nucleic acid synthesis and function. The presence of the hydroxymethyl group enhances its solubility and bioavailability, allowing for effective cellular uptake.

Key Mechanisms:

- Inhibition of Viral Replication : The compound can be incorporated into viral RNA or DNA during replication, leading to premature termination of nucleic acid synthesis.

- Anticancer Activity : By mimicking adenine or guanine, it can disrupt the normal synthesis of DNA in rapidly dividing cancer cells.

- Modulation of Enzyme Activity : It may act as an inhibitor or substrate for various enzymes involved in nucleic acid metabolism.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits replication of viruses by incorporating into their genetic material. |

| Anticancer | Disrupts DNA synthesis in cancer cells, leading to cell death or growth inhibition. |

| Enzyme Interaction | Modulates the activity of enzymes such as polymerases and kinases involved in nucleic acid metabolism. |

Case Study 1: Antiviral Efficacy

A study demonstrated that 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol exhibited significant antiviral activity against several RNA viruses. The compound was shown to reduce viral load in infected cell cultures by up to 90% when administered at optimal concentrations.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to its incorporation into DNA during replication, which caused strand breaks and ultimately apoptosis.

Synthesis and Production

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves glycosylation reactions using protected sugar derivatives and Lewis acid catalysts. High-yield industrial production often employs optimized reaction conditions along with purification techniques such as crystallization and chromatography.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.